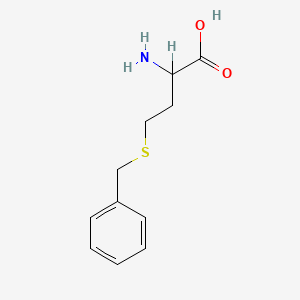

S-Benzyl-DL-homocysteine

Description

Historical Context and Evolution of Research on S-Benzyl-DL-homocysteine

The scientific exploration of this compound dates back to at least the mid-20th century. Early research identified it as a crucial intermediate for the synthesis of isotopically labeled methionine and its related compounds, which were essential for metabolic investigations. semanticscholar.org A significant challenge in its early use was the separation of its racemic mixture (DL-isomers) into its optically active components, the D and L isomers.

A key development in this area was reported in 1950, detailing an enzymatic resolution method. semanticscholar.org Researchers successfully employed the enzyme papain to resolve N-acetyl-S-benzyl-DL-homocysteine. semanticscholar.org This process involved incubating the N-acetylated compound with aniline (B41778) in the presence of cysteine-activated papain, which led to the crystallization of N-acetyl-S-benzyl-L-homocysteine anilide in high yield. semanticscholar.org The corresponding N-acetyl-S-benzyl-D-homocysteine was then isolated from the remaining filtrate. semanticscholar.org Subsequent acid hydrolysis of these separated isomers produced the pure S-benzyl-L-homocysteine and S-benzyl-D-homocysteine, respectively. semanticscholar.org This enzymatic method proved to be highly efficient for both small and large quantities of the compound, marking a significant advancement over previous methods that involved fractional crystallization of brucine (B1667951) salts. semanticscholar.org

Academic Significance and Utility of this compound as a Homocysteine Analog

The academic importance of this compound stems from its function as a stable analog of homocysteine. Homocysteine is a sulfur-containing amino acid derived from methionine metabolism that plays a central role in two major metabolic pathways: remethylation to methionine and transsulfuration to cysteine. nih.govmdpi.com Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with a variety of health issues and are linked to mechanisms like oxidative stress, DNA damage, and protein modification (N-homocysteinylation). nih.govmdpi.com

The free sulfhydryl (-SH) group of homocysteine is highly reactive. This compound, by having this thiol group "capped" with a stable benzyl (B1604629) group, serves as an invaluable tool for researchers. This chemical modification blocks the thiol's ability to participate in redox reactions or to form the cyclic thioester, homocysteine thiolactone, a reactive species implicated in protein damage. mdpi.com This stability allows researchers to investigate specific enzymatic pathways and cellular processes involving homocysteine without the confounding reactivity of the thiol group. It can be used to probe the active sites of enzymes involved in homocysteine metabolism or as a starting material for the controlled synthesis of other homocysteine derivatives. semanticscholar.org

Overview of Advanced Research Applications and Methodologies

The primary research application of this compound lies in its role as a synthetic precursor and a tool for enzymatic studies. Its utility is centered on the ability to introduce a homocysteine moiety in a protected form, which can be deprotected at a later synthetic stage.

Key Research Applications:

Synthesis of Optically Active Isomers: As established historically, this compound is a critical starting material for producing pure S-benzyl-L-homocysteine and S-benzyl-D-homocysteine. semanticscholar.org These enantiomerically pure compounds are vital for studies where stereochemistry is a factor, such as in probing enzyme-substrate interactions.

Intermediate in Labeled Compound Synthesis: The compound has been historically instrumental as an intermediate in the synthesis of methionine and related compounds labeled with isotopes. semanticscholar.org These labeled molecules are indispensable for tracking metabolic pathways and understanding the fate of amino acids in biological systems.

Enzymatic Resolution Studies: The separation of DL-isomers using enzymes like papain is a classic methodology that highlights the intersection of chemistry and biochemistry. semanticscholar.org This method allows for the generation of stereospecific compounds for further research. semanticscholar.org

A summary of the enzymatic resolution process highlights a specific methodology:

| Step | Description | Outcome |

| 1. Acetylation | This compound is converted to N-acetyl-S-benzyl-DL-homocysteine. | Protection of the amino group. |

| 2. Enzymatic Reaction | The acetylated compound is incubated with papain and aniline. | The enzyme selectively catalyzes the formation of an anilide from the L-isomer. |

| 3. Separation | N-acetyl-S-benzyl-L-homocysteine anilide crystallizes and is separated by filtration. | Separation of the L-isomer derivative from the D-isomer. |

| 4. Isolation | The N-acetyl-S-benzyl-D-homocysteine is recovered from the filtrate. | Isolation of the D-isomer derivative. |

| 5. Hydrolysis | The separated N-acetyl derivatives are treated with acid. | Removal of the acetyl group to yield pure S-benzyl-L-homocysteine and S-benzyl-D-homocysteine. |

This methodological approach underscores the compound's value in enabling precise biochemical investigations that require stereochemically pure reagents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-benzylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPDMPPOTUGMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-60-3, 3054-02-2 | |

| Record name | NSC164657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Strategies and Chemical Derivatization of S Benzyl Dl Homocysteine

Advanced Synthetic Routes for S-Benzyl-DL-homocysteine.chemicalbook.commolaid.comacs.orgaaup.edu

The preparation of this compound can be achieved through several synthetic pathways, often starting from DL-Homocysteine or its lactone. chemicalbook.commdpi.com A common and direct method involves the reaction of DL-homocysteine with benzyl (B1604629) bromide. chemicalbook.com This straightforward approach provides a reliable means of obtaining the desired product for various research applications.

For studies requiring stereospecificity, chemoenzymatic methods offer a powerful strategy to synthesize the individual L- and D-enantiomers of S-benzyl-homocysteine. These methods often employ enzymes that exhibit high stereoselectivity, allowing for the targeted synthesis of either S-Benzyl-L-homocysteine or S-Benzyl-D-homocysteine. For instance, enzymes like L-methionine-γ-lyase can catalyze reactions involving sulfur-containing amino acids with high specificity. rsc.orgresearchgate.net

One notable chemoenzymatic approach involves the use of pyridoxal-5'-phosphate-dependent L-methionine-gamma-lyase. This enzyme can facilitate the reaction between a racemic mixture of a homocysteine analogue and benzylthiol to produce the (R)-isomer of a phosphinic analogue of S-benzyl-homocysteine, which can then be further converted. rsc.orgresearchgate.net Such enzymatic strategies are invaluable for obtaining optically active compounds crucial for probing stereospecific biological processes. molaid.comrsc.org

The synthesis of L-methionine analogs, which can include S-benzyl-L-homocysteine, often starts from L-homocystine and involves reaction with an appropriate alkyl halide. rsc.org The resolution of the racemic mixture of N-formyl-S-benzyl-DL-homocysteine using brucine (B1667951) can also be employed to separate the D- and L-isomers. archive.org

Recent advancements in synthetic chemistry have introduced novel pathways for the preparation of this compound and its derivatives. These methods often focus on improving yield, simplifying procedures, or introducing new functionalities. For example, palladium-catalyzed coupling reactions have been developed for the synthesis of benzyl 2-deoxy-C-glycosides, a reaction type that could be adapted for the benzylation of homocysteine derivatives under specific conditions. nih.gov

Another innovative approach involves the use of homocysteine thiolactone as a starting material. The thiolactone ring can be opened under specific conditions, followed by alkylation with a benzyl group to yield S-benzyl-homocysteine derivatives. acs.org For instance, the reaction of D,L-homocysteine thiolactone with picolinyl or 4-chloropicolinyl chlorides, followed by ring opening with sodium methoxide (B1231860) and subsequent alkylation with benzyl chloride, provides a versatile route to functionalized S-benzyl-homocysteine amides. acs.org

Chemical Modifications and Analog Synthesis for Research Probes.acs.orgphysiology.org

The chemical structure of this compound can be modified to create valuable research tools for investigating biological systems. These modifications can include the introduction of reporter groups or the alteration of functional groups to probe specific molecular interactions.

Derivatives of this compound are designed and synthesized to serve as probes in mechanistic studies of enzymes and cellular pathways. acs.org By altering the structure of the parent compound, researchers can investigate the structure-activity relationships of biological targets. For example, palladium(II) pincer complexes of S-modified homocysteine residues, including S-benzyl derivatives, have been synthesized to study their cytotoxic activity. acs.org These studies have shown that the nature of the substituent on the sulfur atom can significantly influence the biological properties of the resulting complexes. acs.org

The synthesis of these derivatives often involves multi-step procedures starting from homocysteine thiolactone. acs.org The thiolactone is first reacted with an acyl chloride, followed by ring-opening and alkylation with a benzyl halide or other alkylating agents to introduce the desired S-substituent. acs.org This modular approach allows for the creation of a diverse library of compounds for biological screening.

Isotopically labeled versions of this compound are indispensable tools for biochemical tracing studies. These labeled compounds allow researchers to follow the metabolic fate of the molecule in cells and organisms. Stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (D) are commonly incorporated into the structure. otsuka.co.jp

For example, this compound labeled with ¹³C at the benzylic carbon or within the homocysteine backbone can be synthesized. otsuka.co.jp These labeled compounds can be used in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track their incorporation into proteins and other biomolecules. acs.org The synthesis of these labeled compounds typically follows the same routes as their unlabeled counterparts, but with the use of isotopically enriched starting materials. rsc.org

Advanced Purification and Analytical Characterization for Research Purity Assessment.rsc.orgdoi.org

Ensuring the purity of this compound and its derivatives is critical for obtaining reliable and reproducible research results. A combination of advanced purification and analytical techniques is employed to achieve and verify the required level of purity.

High-performance liquid chromatography (HPLC) is a widely used technique for both the purification and analysis of this compound. rsc.org Analytical HPLC with a suitable column, such as a polar endcapped C18 column, can effectively separate the compound from starting materials and byproducts. rsc.org The use of a buffer system, for instance, ammonium (B1175870) formate, and a gradient elution with an organic solvent like acetonitrile (B52724) allows for fine-tuning the separation. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for characterizing the structure and purity of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and revealing the presence of any impurities. aaup.edursc.org For instance, the ¹H NMR spectrum of S-butyl-L-homocysteine, a related compound, shows characteristic signals for the different protons in the molecule, which can be used for structural confirmation. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to further confirm its identity. Techniques like electrospray ionization (ESI) or fast atom bombardment (FAB) are often employed. aaup.edunih.gov

For chiral compounds like S-Benzyl-L-homocysteine and S-Benzyl-D-homocysteine, methods to assess enantiomeric purity are crucial. This can be achieved using chiral chromatography or by derivatization with a chiral agent followed by separation of the resulting diastereomers. mdpi.com

The following table summarizes some of the analytical techniques used for the characterization of this compound and its derivatives:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination. aaup.edursc.org |

| Mass Spectrometry (MS) | Molecular weight determination and identity confirmation. aaup.edunih.gov |

| Chiral Chromatography | Enantiomeric purity assessment. mdpi.com |

Biochemical and Enzymatic Investigations Involving S Benzyl Dl Homocysteine

S-Benzyl-DL-homocysteine in Enzymatic Reaction Mechanisms

The unique chemical structure of this compound makes it a suitable candidate for studying the mechanisms of enzymes involved in sulfur amino acid metabolism.

In vitro enzyme assays are fundamental to understanding enzyme kinetics and inhibition. This compound has been employed in such assays to probe the active sites of various enzymes. For instance, it can act as a competitive inhibitor for enzymes that naturally bind homocysteine or related structures. This inhibition is often reversible and dependent on the concentration of the compound.

While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principle of its use as a substrate or inhibitor is evident. For example, analogs of homocysteine are used to study enzymes like S-adenosylhomocysteinase. nih.gov The Diazyme Homocysteine 2 Reagent Enzymatic Assay, for instance, involves the reaction of homocysteine with S-adenosylmethionine (SAM) catalyzed by a homocysteine S-methyltransferase to form methionine and S-adenosylhomocysteine (SAH). diazyme.com This highlights the type of enzymatic reaction where a homocysteine analog like this compound could potentially act as a modulator.

| Enzyme Class | Potential Interaction with this compound | Type of Study |

|---|---|---|

| Methyltransferases | Inhibitor/Substrate Analog | In Vitro Enzyme Assays |

| Hydrolases (e.g., S-adenosylhomocysteinase) | Inhibitor | Mechanistic Studies |

| Lyases (e.g., Cystathionine (B15957) β-synthase, Cystathionine γ-lyase) | Potential Inhibitor | Metabolic Pathway Analysis |

Enzymes are chiral molecules and often exhibit a high degree of stereospecificity, meaning they preferentially interact with one stereoisomer of a substrate or inhibitor over another. This compound is a racemic mixture, containing both the D- and L-isomers. Studies utilizing this compound can therefore shed light on the stereochemical preferences of the enzymes involved in homocysteine metabolism. For example, research on the enzymatic synthesis of S-adenosyl-L-homocysteine from racemic homocysteine thiolactone highlights the stereoselective nature of the enzymes involved, which selectively convert the L-isomer. rsc.org This principle of stereoselectivity is a cornerstone of enzymatic reactions involving amino acids and their derivatives.

This compound in Sulfur Amino Acid Metabolic Pathway Research

The metabolism of sulfur-containing amino acids, such as methionine and cysteine, is a complex network of interconnected pathways crucial for cellular function. nih.govcaldic.com this compound serves as a probe to investigate these pathways.

The transsulfuration pathway is a key metabolic route that converts homocysteine to cysteine, involving two principal enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). nih.govnih.govwikipedia.org These enzymes are critical for maintaining homocysteine homeostasis. nih.govnih.gov Analogs of homocysteine can be used to study the activity and regulation of these enzymes. For instance, in fungi, the transsulfuration pathway is essential for L-methionine biosynthesis, and the enzymes involved, such as cystathionine-γ-synthase and cystathionine-β-lyase, are well-characterized. mdpi.com While direct studies using this compound on these specific enzymes are not detailed in the search results, its structural similarity to homocysteine suggests its potential as a competitive inhibitor or alternative substrate in investigational settings. The pathway's role is to ultimately produce cysteine from homocysteine. nih.govwikipedia.org

The remethylation pathway provides an alternative fate for homocysteine, converting it back to methionine. nih.gov This process is vital for regenerating the universal methyl donor, S-adenosylmethionine (SAM). nih.gov The key enzymes in this pathway are methionine synthase and betaine-homocysteine methyltransferase. nih.gov Analogs of homocysteine can be used to study the kinetics and regulation of these enzymes. For example, deficiencies in the folate-dependent remethylation pathway can lead to hyperhomocysteinemia. nih.gov The use of homocysteine analogs in these studies helps to elucidate the mechanisms underlying such metabolic disorders.

Research on Protein Homocysteinylation Mechanisms Using this compound Probes

Protein homocysteinylation is a post-translational modification where homocysteine is incorporated into proteins, potentially altering their structure and function. nih.govresearchgate.net This process is thought to be a contributing factor to the pathology of diseases associated with elevated homocysteine levels. nih.govnih.govresearchgate.net Homocysteine can be converted to the highly reactive homocysteine thiolactone, which then acylates lysine (B10760008) residues on proteins. nih.govnih.gov

Application of S Benzyl Dl Homocysteine in Model System Research

S-Benzyl-DL-homocysteine as a Tool for Biochemical Pathway Elucidation In Vitro

In vitro studies have been instrumental in defining the roles of key enzymes and intermediates in sulfur metabolism. This compound, as a stable analog of homocysteine, has been employed to understand enzymatic reactions and pathway dynamics.

Homocysteine is a critical intermediate in the metabolism of methionine, standing at the crossroads of two major pathways: remethylation to methionine and transsulfuration to cystathionine (B15957). nih.gov The enzymes governing these pathways are subject to complex allosteric regulation. For instance, S-adenosylmethionine (SAM) activates cystathionine beta-synthase (CBS), the first enzyme in the transsulfuration pathway, while inhibiting methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the remethylation cycle. nih.gov

The use of isotopically labeled versions of S-benzylhomocysteine has been a key strategy in tracing the metabolic fate of homocysteine and related compounds. semanticscholar.org Enzymatic resolution methods, such as those using papain, have been developed to separate the D and L isomers of N-acetyl-S-benzyl-DL-homocysteine. semanticscholar.org This allows for the specific investigation of the metabolic activities of each stereoisomer, as biological systems are often stereospecific. The process involves the incubation of N-acetyl-S-benzyl-DL-homocysteine with aniline (B41778) in the presence of cysteine-activated papain, leading to the crystallization of N-acetyl-S-benzyl-L-homocysteine anilide. semanticscholar.org Subsequent acid hydrolysis yields the optically pure S-benzyl-L-homocysteine and S-benzyl-D-homocysteine. semanticscholar.org

These in vitro approaches provide a controlled environment to dissect the individual steps of complex metabolic pathways, offering insights that are often difficult to obtain from more complex cellular or whole-organism models.

Cellular and Subcellular Studies Utilizing this compound Analogs

At the cellular and subcellular level, analogs of this compound are utilized to investigate the transport of amino acids across cell membranes and their subsequent metabolic transformations within the cell. These studies are crucial for understanding how disruptions in sulfur amino acid metabolism can lead to cellular dysfunction.

Homocysteine itself is a metabolite of the essential amino acid methionine and plays a crucial role in the methionine cycle. nih.gov This cycle is fundamental for providing S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including DNA and protein methylation. nih.gov Dysregulation of this cycle, often indicated by elevated levels of homocysteine (hyperhomocysteinemia), can have significant pathological consequences. nih.gov

The table below summarizes key findings from cellular studies investigating sulfur amino acid metabolism, where compounds like this compound serve as important research tools.

| Parameter | Observation | Implication |

| Intracellular Methionine Partitioning | A significant portion of methionine metabolism occurs intracellularly, with distinct pools of methionine inside and outside the cell. nih.gov | Cellular uptake and transport mechanisms are critical regulators of methionine availability for metabolic processes. |

| Homocysteine as a Metabolic Intersection | Homocysteine is a key branch point between the remethylation and transsulfuration pathways. nih.govnih.gov | The fate of homocysteine is tightly regulated and determines the balance between methionine conservation and cysteine synthesis. |

| S-adenosylmethionine (SAM) as a Regulator | SAM allosterically regulates key enzymes in both the remethylation and transsulfuration pathways. nih.gov | This provides a feedback mechanism to maintain homeostasis of sulfur amino acids. |

Development and Application of Research Models for Sulfur Metabolism Investigations (excluding human clinical models)

To investigate the systemic effects of altered sulfur metabolism, various non-human research models have been developed. These models, which include animal and plant systems, allow for controlled studies of metabolic pathways and the pathological consequences of their disruption.

In animal models, the metabolism of xenobiotic compounds containing sulfur moieties, such as S-benzyl-N-malonyl-L-cysteine, has been studied to understand the detoxification and excretion pathways. nih.gov For instance, in rats, S-benzyl-N-malonyl-L-cysteine is largely metabolized to hippuric acid and excreted in the urine, demonstrating the activity of C-S lyase in cleaving the carbon-sulfur bond. nih.gov

Animal models with genetic defects in enzymes of the sulfur metabolism pathways have been crucial in understanding the roles of these enzymes and the consequences of their deficiencies. nih.gov For example, mice with deficiencies in cystathionine β-synthase (CBS) or cystathionine γ-lyase (CSE), the primary enzymes for hydrogen sulfide (B99878) (H₂S) synthesis, have provided insights into the compensatory mechanisms that maintain H₂S homeostasis. researchgate.netmdpi.com Surprisingly, CBS deficient mice show increased CSE-dependent H₂S synthesis from the accumulating homocysteine, indicating a level of redundancy and control in H₂S production. researchgate.net

The table below outlines some of the key research models used to study sulfur metabolism and the insights gained from them.

| Model System | Key Enzyme/Pathway Investigated | Major Findings |

| Rat Model | Xenobiotic metabolism (S-benzyl-N-malonyl-L-cysteine) | Demonstrates the role of C-S lyase in the metabolism of sulfur-containing xenobiotics. nih.gov |

| CBS-deficient Mice | Cystathionine β-synthase (CBS) and H₂S synthesis | Reveals compensatory upregulation of CSE-dependent H₂S production from homocysteine. researchgate.net |

| CSE-deficient Mice | Cystathionine γ-lyase (CSE) and H₂S synthesis | Helps to delineate the relative contributions of CBS and CSE to overall H₂S production. researchgate.net |

Cutting Edge Analytical Methodologies for S Benzyl Dl Homocysteine and Its Research Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights (e.g., High-Resolution NMR, MS/MS)

Spectroscopic methods are indispensable for confirming the molecular structure of S-Benzyl-DL-homocysteine and investigating its role in chemical and biological transformations. High-resolution Nuclear Magnetic Resonance (NMR) and Tandem Mass Spectrometry (MS/MS) are at the forefront of these analytical techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) provides unparalleled insight into the molecular framework of a compound. For this compound, ¹H and ¹³C NMR spectra would yield distinct signals corresponding to the protons and carbon atoms in the benzyl (B1604629) group, the thioether linkage, and the homocysteine backbone. One-dimensional ¹H NMR spectra can be acquired using pulse sequences designed to suppress solvent signals, such as the NOESYPR1D sequence, which is crucial when analyzing samples in aqueous buffers. mdpi.com The identification and subsequent quantification of metabolites from complex NMR spectra can be performed using specialized software suites that compare the sample spectra to established databases like the Human Metabolome Database (HMDB). mdpi.com

Tandem Mass Spectrometry (MS/MS) is a powerful tool for both confirming molecular weight and deducing structural information through fragmentation analysis. In a typical LC-MS/MS workflow, this compound would first be ionized, commonly using electrospray ionization (ESI). The resulting precursor ion is then selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic product ions. Analyzing these fragments allows for unambiguous identification. This technique is central to quantitative methods where specific precursor-to-product ion transitions are monitored for high selectivity. wellcomeopenresearch.orgspringernature.com The stability of the analyte during all stages of sample handling and analysis is a critical variable that must be controlled to ensure accurate results. sci-hub.se

A summary of expected spectroscopic data for this compound is presented below.

| Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Signals for aromatic protons (benzyl ring), a singlet for the benzylic CH₂ group, and multiplets for the -(CH₂)₂-CH- backbone of homocysteine. | Confirms the presence of key functional groups and their connectivity. |

| ¹³C NMR | Distinct signals for aromatic carbons, benzylic carbon, thioether-linked carbons, and carbons of the amino acid moiety. | Provides a carbon map of the molecule, confirming the overall structure. |

| High-Resolution MS | Accurate mass measurement of the molecular ion ([M+H]⁺), confirming the elemental formula (C₁₁H₁₅NO₂S). | Unambiguous confirmation of molecular formula. |

| MS/MS | Fragmentation patterns showing loss of the benzyl group, cleavage of the amino acid backbone (e.g., loss of COOH, NH₃). | Structural confirmation through characteristic fragmentation pathways. |

Chromatographic Methods for Quantitative Analysis in Complex Research Matrices (e.g., UPLC-MS, Chiral HPLC)

Chromatography is the cornerstone for separating this compound from complex mixtures and for resolving its stereoisomers. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry and Chiral High-Performance Liquid Chromatography (HPLC) are particularly vital.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) enables the rapid and sensitive quantification of metabolites in complex biological samples. nih.gov A typical method for a compound like this compound would involve separation on a reverse-phase column (e.g., C8 or C18) followed by detection using a tandem mass spectrometer. wellcomeopenresearch.orgnih.gov The quantitative analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect a specific transition from the parent ion to a daughter ion, providing high specificity and sensitivity. sci-hub.se For instance, a method for analyzing total homocysteine in plasma involves a simple reduction step followed by protein precipitation before injection into the LC-MS/MS system. springernature.com Similar sample preparation would be applicable for research samples containing this compound. The development of such methods allows for the simultaneous analysis of multiple related metabolites within a single, short run time of just a few minutes. restek.com

| Parameter | Typical UPLC-MS/MS Method for a Homocysteine Derivative |

| Chromatography | UPLC with a reverse-phase column (e.g., C8, C18). nih.gov |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile (B52724) containing formic acid. wellcomeopenresearch.org |

| Ionization | Electrospray Ionization (ESI) in positive mode. |

| Detection | Tandem Mass Spectrometer (Triple Quadrupole). nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM). sci-hub.se |

| Example MRM Transition | Hypothetical for this compound: Precursor ion (m/z 226.1) → Product ion (e.g., m/z 135.1 for loss of benzyl group, or other characteristic fragments). |

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is essential for separating the D- and L-enantiomers of S-Benzyl-homocysteine. Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. researchgate.net This is achieved directly by using a Chiral Stationary Phase (CSP) or indirectly by derivatizing the analyte with a Chiral Derivatizing Agent (CDA). mdpi.com

Direct separation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. bgb-analytik.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and show broad selectivity for many classes of compounds. bgb-analytik.com The indirect approach involves reacting the DL-mixture with a CDA to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com This method is frequently used in chiral metabolomics to analyze amino acids and their derivatives. mdpi.com

Novel Biosensor and Probe Technologies for this compound Detection in Research Settings

While most biosensor development has focused on clinically relevant biomarkers like homocysteine (Hcy) and S-adenosyl-l-homocysteine (SAH), the underlying principles can be adapted for the specific detection of this compound in research applications. mdpi.comnih.gov These technologies aim to provide rapid, selective, and often real-time measurements.

Enzyme-Based Biosensors utilize the high specificity of an enzyme for its substrate. For example, biosensors for homocysteine have been developed using the enzyme cystathionine (B15957) β-synthase (CBS) as the biorecognition element. mdpi.com For this compound, an analogous sensor could theoretically be constructed using an enzyme that specifically recognizes and metabolizes it, such as certain C-S β-lyases which are known to act on S-benzyl-L-cysteine. d-nb.info The enzymatic reaction would produce a detectable signal (e.g., an electrochemical current or a color change) proportional to the concentration of the analyte.

Fluorescent Probes offer a powerful method for visualizing and quantifying target molecules in biological systems. acs.org Many probes for biothiols like homocysteine operate on a "turn-on" mechanism, where the probe's fluorescence is initially quenched but is dramatically enhanced upon selective reaction with the target thiol. researchgate.net This reaction often involves nucleophilic substitution or cyclization. researchgate.net A probe for this compound could be designed by modifying the reactive group to be specific for the homocysteine moiety while ensuring the benzyl group does not sterically hinder the reaction. Such probes can be engineered to target specific cellular compartments, like mitochondria, by incorporating targeting groups such as a lipophilic cation. mdpi.com

Future Directions and Emerging Research Frontiers for S Benzyl Dl Homocysteine

Exploration of Undiscovered Biochemical Functions and Interactions

While homocysteine is a well-known intermediate in methionine and cysteine metabolism, the introduction of a benzyl (B1604629) group in S-Benzyl-DL-homocysteine alters its chemical properties and potential interactions with biological molecules. ontosight.ainih.gov This modification could lead to the discovery of new biochemical roles.

Future research will likely focus on:

Enzyme Inhibition or Substrate Mimicry: Investigating this compound as a potential inhibitor or substrate for enzymes involved in amino acid metabolism. Its structural similarity to methionine could make it a candidate for studying enzymes that recognize methionine, and the benzyl group could confer unique binding properties. cdnsciencepub.com

Interaction with Cellular Receptors: Exploring whether this compound can interact with cell surface or intracellular receptors. Homocysteine itself has been shown to have various effects on cellular signaling pathways, and the benzyl derivative may exhibit novel activities. nih.gov

Role in Redox Regulation: Investigating the potential for this compound to participate in or modulate cellular redox processes. The thiol group of homocysteine is a key player in redox chemistry, and the benzylated form may have distinct effects on the cellular redox environment. nih.gov

Protein Homocysteinylation: Elevated levels of homocysteine can lead to a process called protein N-homocysteinylation, which can alter protein structure and function. physiology.org Research could explore whether this compound can influence this process, either by competing with homocysteine or by having its own unique protein modification capabilities.

A deeper understanding of these potential functions could reveal new pathways for therapeutic intervention in diseases associated with altered homocysteine metabolism. physiology.org

Integration of this compound Research into Systems Biology and Omics Approaches

Systems biology and "omics" technologies offer a powerful lens through which to study the global effects of this compound on a biological system. nih.govthermofisher.com These approaches can provide a comprehensive view of the molecular changes induced by the compound, moving beyond a single target or pathway. thermofisher.com

| Omics Approach | Potential Application to this compound Research |

| Metabolomics | To identify changes in the cellular metabolome following treatment with this compound, revealing its impact on metabolic pathways. |

| Proteomics | To identify proteins that directly bind to or are modified by this compound, and to observe global changes in protein expression levels. |

| Transcriptomics | To analyze changes in gene expression profiles in response to this compound, providing insights into the cellular pathways it affects. |

| Genomics | To identify genetic factors that may influence the cellular response to this compound. |

By integrating data from these different omics levels, researchers can construct a more complete picture of the compound's mechanism of action and identify potential biomarkers of its activity. thermofisher.com This integrated approach is crucial for understanding the complex biological responses to xenobiotic compounds like this compound.

Development of Next-Generation Research Probes and Tools Based on this compound Scaffold

The chemical structure of this compound makes it a promising scaffold for the development of new chemical probes and research tools. a2bchem.com These tools can be used to investigate biological processes with high precision and specificity.

Key areas of development include:

Fluorescent Probes: The homocysteine moiety can be incorporated into fluorescent molecules to create probes for detecting specific analytes or enzymatic activities. nih.govrsc.org By modifying the S-benzyl group, researchers can tune the probe's properties, such as its targeting specificity and fluorescent signal. The development of such probes is crucial for real-time imaging of biological processes in living cells. acs.orgresearchgate.net

Affinity-Based Probes: this compound can be functionalized with reporter tags, such as biotin (B1667282) or clickable alkyne groups, to create affinity-based probes. These probes can be used in chemical proteomics to identify and isolate proteins that interact with the this compound scaffold. rsc.org

Theranostic Agents: The scaffold could be incorporated into theranostic agents, which combine therapeutic and diagnostic capabilities. acs.org For example, a molecule could be designed to deliver a therapeutic payload to a specific cellular target while also allowing for its visualization through an attached imaging agent.

Covalent Probes for Chemical Proteomics: There is an ongoing need for new covalent probes to explore the functional landscape of the proteome. The this compound scaffold could be adapted to create novel covalent probes that target specific amino acid residues on proteins, providing valuable tools for drug discovery and basic research. google.com

The development of these next-generation tools will not only advance our understanding of the biological roles of homocysteine and its derivatives but also provide new avenues for diagnosing and treating human diseases.

Q & A

Q. What are the established synthetic routes for S-Benzyl-DL-homocysteine, and what factors influence reaction efficiency?

this compound is synthesized via nucleophilic substitution, where the thiol group of DL-homocysteine reacts with benzyl halides (e.g., benzyl chloride or bromide). Key factors include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dioxane enhance solubility and reaction rates .

- Reaction conditions : Mild temperatures (20–40°C) and neutral pH minimize side reactions like oxidation of the thiol group .

- Purification : Chromatography or recrystallization removes unreacted starting materials and byproducts.

Q. Which analytical techniques are most effective for quantifying this compound purity in experimental settings?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection at 210–220 nm are standard for separating enantiomers and assessing purity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (225.307 g/mol) and detects impurities .

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify structural integrity, particularly the benzyl group (δ 7.2–7.4 ppm for aromatic protons) .

Q. What storage conditions are required to maintain the stability of this compound in laboratory environments?

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Atmosphere : Use inert gas (N or Ar) to avoid oxidation of the thiol group .

- Light exposure : Protect from light to prevent photolytic decomposition .

Advanced Research Questions

Q. How can researchers optimize the electrochemical cleavage of S-benzyl and N-tosyl protecting groups from cysteine derivatives without inducing racemization?

- Electrochemical parameters : Apply controlled potentials (e.g., –1.0 to –1.5 V vs. Ag/AgCl) in a two-electrode system to selectively cleave S-benzyl groups while preserving stereochemistry .

- Solvent system : Use aqueous-organic mixtures (e.g., methanol:water 4:1) to stabilize intermediates and minimize side reactions .

- Monitoring : Real-time cyclic voltammetry ensures complete deprotection without over-oxidation .

Q. What strategies are employed to resolve contradictory data regarding the redox behavior of this compound in different biological models?

- Controlled redox environments : Use buffered systems (e.g., Tris-HCl, pH 7.4) with defined O levels to standardize conditions .

- Isotopic labeling : Incorporate H or C isotopes to track thiol-disulfide interchange kinetics in cellular vs. acellular systems .

- Comparative assays : Parallel experiments with unprotected homocysteine (e.g., DL-homocysteine) isolate the benzyl group’s effects .

Q. How does the benzyl group in this compound influence its nucleophilic properties compared to unprotected homocysteine derivatives?

- Steric hindrance : The benzyl group reduces accessibility of the thiol group, slowing nucleophilic attacks in SN2 reactions .

- Electronic effects : The electron-donating benzyl group increases thiolate ion stability, enhancing reactivity in basic conditions .

- Experimental validation : Compare reaction rates with DL-homocysteine in model systems (e.g., glutathione reductase assays) .

Q. What experimental approaches are recommended for investigating the role of this compound in protein folding dynamics?

- Disulfide bond mapping : Use X-ray crystallography or cryo-EM to visualize interactions in model proteins (e.g., ribonuclease A) .

- Redox potential assays : Measure equilibrium constants () for thiol-disulfide exchange using Ellman’s reagent .

- Kinetic studies : Stop-flow techniques monitor folding intermediates in the presence of S-benzyl derivatives .

Methodological Notes

- Contradiction analysis : For conflicting data (e.g., variable redox behavior), replicate experiments under standardized conditions and validate with orthogonal techniques (e.g., HPLC-MS and enzymatic assays) .

- Safety protocols : Follow GHS guidelines for handling thiol-containing compounds, including PPE (gloves, lab coats) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.